Tyrphostin 47

Description

Properties

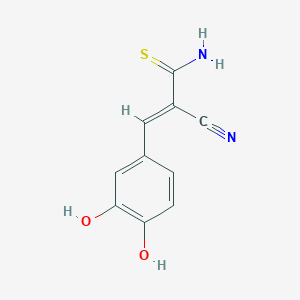

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHQGWOETPXKLY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018041 | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-86-9, 118409-60-2 | |

| Record name | Tyrphostin AG 213 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122520-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin 47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin 47 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tyrphostin AG 1478: A Technical Guide to its Mechanism of Action as a Potent EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 1478, also known as AG 1478, is a potent and highly selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of its mechanism of action, detailing its effects on cellular signaling pathways and its application in cancer research. Quantitative data on its inhibitory activity are presented, along with detailed methodologies for key experimental procedures used to characterize its function. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and experimental applications.

Core Mechanism of Action: Selective EGFR Tyrosine Kinase Inhibition

Tyrphostin AG 1478 exerts its biological effects primarily through the competitive inhibition of ATP binding to the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1.[1] This inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades.[2] By blocking this initial phosphorylation event, Tyrphostin AG 1478 effectively abrogates EGFR-mediated signaling, which plays a crucial role in cell proliferation, survival, differentiation, and migration.[2]

The selectivity of Tyrphostin AG 1478 for EGFR over other related kinases, such as ErbB2 (HER2) and Platelet-Derived Growth Factor Receptor (PDGFR), is a key feature of its molecular profile, making it a valuable tool for specifically interrogating the role of EGFR in various biological processes.[3]

Impact on Downstream Signaling Pathways

Inhibition of EGFR autophosphorylation by Tyrphostin AG 1478 leads to the suppression of major downstream signaling pathways, including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is centrally involved in regulating cell proliferation. By inhibiting EGFR, Tyrphostin AG 1478 prevents the activation of the MAPK cascade, leading to a reduction in cell division.[2]

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and apoptosis. Tyrphostin AG 1478-mediated blockade of EGFR signaling leads to decreased activation of Akt, which can promote apoptosis in cancer cells.[2]

The coordinated inhibition of these pathways contributes to the anti-proliferative and pro-apoptotic effects of Tyrphostin AG 1478 observed in numerous cancer cell lines.

Interaction with the JAK/STAT Pathway

The relationship between Tyrphostin AG 1478 and the JAK/STAT signaling pathway is more complex. While direct inhibition of JAK kinases by Tyrphostin AG 1478 has not been consistently demonstrated, EGFR signaling can activate the STAT3 transcription factor. However, studies have shown that inhibition of EGFR by AG 1478 does not necessarily lead to a decrease in EGF-induced STAT3 phosphorylation, suggesting that other mechanisms can maintain STAT3 activation.[4] In some contexts, EGFR inhibition can even lead to a feedback activation of the STAT3 pathway, which may contribute to acquired resistance.[5] This has led to the exploration of combination therapies targeting both EGFR and the JAK/STAT pathway to achieve synergistic anti-tumor effects.[4][5]

Quantitative Data: Inhibitory Activity of Tyrphostin AG 1478

The potency and selectivity of Tyrphostin AG 1478 have been quantified in various assays. The following table summarizes key inhibitory concentration (IC50) values.

| Target Kinase | Assay Type | IC50 Value | Reference(s) |

| EGFR | Cell-free kinase assay | 3 nM | [3][6][7] |

| ErbB2 (HER2) | Cell-free kinase assay | >100 µM | [3] |

| PDGFR | Cell-free kinase assay | >100 µM | [3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to characterize the mechanism of action of Tyrphostin AG 1478.

Western Blot Analysis of EGFR and Downstream Protein Phosphorylation

This protocol is designed to assess the inhibitory effect of Tyrphostin AG 1478 on the phosphorylation of EGFR and its downstream targets, such as Akt and ERK.

Materials:

-

Cancer cell line with known EGFR expression (e.g., A431, MDA-MB-231)

-

Cell culture medium and supplements

-

Tyrphostin AG 1478 (stock solution in DMSO)

-

Epidermal Growth Factor (EGF)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with varying concentrations of Tyrphostin AG 1478 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL detection system.

-

Strip and re-probe the membrane for total proteins and a loading control (β-actin) to ensure equal loading.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the effect of Tyrphostin AG 1478 on cell viability and proliferation.

Materials:

-

Cancer cell line

-

96-well plates

-

Tyrphostin AG 1478

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[8]

-

-

Treatment:

-

Treat the cells with a serial dilution of Tyrphostin AG 1478 (e.g., 0.1 to 50 µM) for 24, 48, or 72 hours.[8] Include a vehicle control (DMSO).

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by Tyrphostin AG 1478.[9]

Materials:

-

Cancer cell line

-

Tyrphostin AG 1478

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with Tyrphostin AG 1478 at various concentrations for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Binding Buffer to each tube.[9]

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin AG 1478.

Caption: Experimental workflow for Western Blot analysis.

Caption: Experimental workflow for the MTT cell proliferation assay.

Conclusion

Tyrphostin AG 1478 is a well-characterized, potent, and selective inhibitor of the EGFR tyrosine kinase. Its ability to block EGFR autophosphorylation and downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, makes it an invaluable tool for studying EGFR-dependent cellular processes and a lead compound in the development of anti-cancer therapeutics. The provided experimental protocols and visualizations serve as a comprehensive guide for researchers and drug development professionals working with this important molecule. Further investigation into its interplay with other signaling networks, such as the JAK/STAT pathway, will continue to refine our understanding of its therapeutic potential.

References

- 1. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

- 2. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Combined inhibition of epidermal growth factor receptor and JAK/STAT pathways results in greater growth inhibition in vitro than single agent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic anti-tumor effect of combined inhibition of EGFR and JAK/STAT3 pathways in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. benchchem.com [benchchem.com]

Tyrphostin 47: A Technical Guide for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tyrphostin 47, also known as AG-213, is a potent, cell-permeable inhibitor of protein tyrosine kinases (PTKs). It is a member of the tyrphostin family of compounds, which were rationally designed as substrate mimetics to compete with the binding of ATP to the kinase domain of receptor tyrosine kinases. In research settings, Tyrphostin 47 is a valuable tool for elucidating the role of tyrosine phosphorylation in a multitude of cellular processes, including cell proliferation, differentiation, and signal transduction. Its inhibitory activity against key kinases such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the p210bcr-abl fusion protein makes it a versatile agent for studying various signaling pathways implicated in both normal physiology and disease, particularly in cancer and vascular disorders.

This technical guide provides an in-depth overview of the research applications of Tyrphostin 47, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Mechanism of Action

Tyrphostin 47 exerts its inhibitory effects by competing with ATP for the binding site within the catalytic domain of protein tyrosine kinases. This competitive inhibition prevents the autophosphorylation of the receptor and the subsequent phosphorylation of downstream signaling molecules, thereby blocking the entire signal transduction cascade. While it is known to inhibit several tyrosine kinases, it is most commonly cited for its activity against EGFR, PDGFR, and the oncogenic p210bcr-abl kinase.[1]

Quantitative Data

The inhibitory potency of Tyrphostin 47 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the known IC50 values for Tyrphostin 47 against its primary targets.

| Target Kinase | IC50 Value (µM) |

| Epidermal Growth Factor Receptor (EGFR) | 2.4[1] |

| Platelet-Derived Growth Factor Receptor (PDGFR) | 3.5[1] |

| p210bcr-abl Kinase | 5.9[1] |

Signaling Pathways

Tyrphostin 47 is a valuable tool for dissecting several critical signaling pathways. Its primary targets, EGFR and PDGFR, are key initiators of cascades that regulate cell growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. Tyrphostin 47 inhibits the initial step of this cascade by preventing the autophosphorylation of the EGFR upon ligand binding.

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway

Similar to the EGFR pathway, the PDGFR signaling cascade is critical for cell growth and is a key player in processes such as angiogenesis and wound healing. Tyrphostin 47 effectively blocks this pathway by inhibiting PDGFR autophosphorylation.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Research has shown that Tyrphostin 47 can inhibit the phosphorylation of p38 MAPK, a key kinase involved in cellular responses to stress, inflammation, and apoptosis.[2] For example, it has been demonstrated to block Shiga toxin-induced cell death by inhibiting p38 MAPK phosphorylation.[2]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Tyrphostin 47. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Experimental Workflow: Western Blot for Phospho-EGFR Inhibition

Protocol: Western Blot for Analysis of EGFR Phosphorylation

This protocol details the steps to assess the inhibitory effect of Tyrphostin 47 on EGFR phosphorylation in a cellular context.

1. Cell Culture and Treatment:

-

Seed cells (e.g., A431, HeLa) in 6-well plates and culture until they reach 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with the desired concentrations of Tyrphostin 47 (dissolved in DMSO) for 1-2 hours. Include a vehicle-only (DMSO) control.

-

Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 15 minutes at 37°C to induce EGFR phosphorylation.

2. Protein Extraction:

-

After stimulation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (total protein extract) to a new tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an 8% or 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) diluted 1:1000 in 5% BSA/TBST overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:5000 in 5% non-fat dry milk/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control protein such as β-actin or GAPDH.

Protocol: In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of Tyrphostin 47 on the kinase activity of a purified enzyme (e.g., EGFR kinase domain).

1. Reagents and Setup:

-

Purified active kinase (e.g., recombinant EGFR kinase domain).

-

Kinase-specific substrate (e.g., a synthetic peptide).

-

Kinase assay buffer (typically contains Tris-HCl, MgCl₂, and DTT).

-

ATP solution.

-

Tyrphostin 47 stock solution (in DMSO).

-

96-well assay plate.

2. Assay Procedure:

-

Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.

-

Add serial dilutions of Tyrphostin 47 or a vehicle control (DMSO) to the wells of the 96-well plate.

-

Add the kinase/substrate mixture to the wells.

-

Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a solution of ATP (the final concentration should be at or near the Km for the specific kinase).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

3. Detection:

-

The amount of phosphorylated substrate can be quantified using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using a system that measures the amount of ADP produced (e.g., Kinase-Glo®).

-

Fluorescence-based assay: Using a phospho-specific antibody labeled with a fluorescent probe.

-

4. Data Analysis:

-

Plot the kinase activity as a function of the Tyrphostin 47 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

Tyrphostin 47 is a well-established and valuable tool for researchers investigating the roles of protein tyrosine kinases in cellular signaling. Its inhibitory activity against key receptors like EGFR and PDGFR, as well as its effects on other signaling molecules like p38 MAPK, make it a versatile compound for a wide range of studies in cell biology and drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for the effective use of Tyrphostin 47 in a research setting. As with any experimental reagent, careful optimization and appropriate controls are essential for obtaining reliable and reproducible results.

References

Tyrphostin 47: A Technical Guide to its Function as an EGFR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 47, a member of the tyrphostin family of compounds, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[2][3] Dysregulation of EGFR signaling is a common feature in many types of cancer, making it a key target for therapeutic intervention.[4] Tyrphostin 47 exerts its inhibitory effect by competing with ATP for its binding site within the kinase domain of EGFR, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[5][6] This technical guide provides an in-depth overview of Tyrphostin 47's mechanism of action, its effects on cellular signaling, and detailed protocols for its experimental application.

Quantitative Data: Inhibitory Activity of Tyrphostin 47 and Related Compounds

The inhibitory potency of Tyrphostin 47 and other relevant tyrphostins against EGFR and cell proliferation is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's efficacy.

| Compound | Target/Assay | Cell Line/System | IC50 / Effective Concentration | Reference |

| Tyrphostin 47 | Cell Proliferation | Vero Cells | 23 µM | [7] |

| Tyrphostin 25 | Cell Proliferation | Vero Cells | 6 µM | [7] |

| Tyrphostin 51 | Cell Proliferation | Vero Cells | 7 µM | [7] |

| Tyrphostin AG555 | EGFR Kinase Assay | - | 0.7 µM | [8] |

| Tyrphostin AG556 | EGFR Kinase Assay | - | 5 µM | [8] |

| Tyrphostin AG1478 | Cell Viability | U251-MG (Glioblastoma) | 35 µM | [9] |

Mechanism of Action and Downstream Effects

Tyrphostin 47 functions as a competitive inhibitor of the EGFR tyrosine kinase.[5] The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and the activation of its intracellular kinase domain.[3] This leads to the autophosphorylation of specific tyrosine residues on the receptor, creating docking sites for various signaling proteins and initiating downstream cascades.[3]

Tyrphostin 47 directly interferes with this process by occupying the ATP-binding pocket of the EGFR kinase domain.[5][6] By preventing ATP from binding, it blocks the transfer of a phosphate (B84403) group to the tyrosine residues, thus inhibiting receptor autophosphorylation and activation.[10]

The inhibition of EGFR activation by Tyrphostin 47 has significant consequences for downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are critical for cell proliferation and survival, respectively.[3] By blocking the initial phosphorylation event, Tyrphostin 47 effectively shuts down these pro-survival and proliferative signals.[10][11]

Furthermore, the inhibition of EGFR signaling by tyrphostins has been shown to induce cell cycle arrest, typically at the G1-S transition, and to promote apoptosis, or programmed cell death.[11]

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin 47.

Experimental Protocols

EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the in vitro inhibitory activity of Tyrphostin 47 on purified EGFR.[8]

Materials:

-

Purified recombinant EGFR enzyme

-

EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[8]

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Tyrphostin 47

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of Tyrphostin 47 in the EGFR Kinase Buffer.

-

In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).[8]

-

Add 2 µl of diluted EGFR enzyme to each well.[8]

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction.[8]

-

Incubate the plate at room temperature for 60 minutes.[8]

-

To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[8]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

-

Incubate for 30 minutes at room temperature.[8]

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.[8]

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of Tyrphostin 47 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]

Materials:

-

EGFR-expressing cancer cell line (e.g., A431)

-

Complete growth medium

-

Tyrphostin 47

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Tyrphostin 47 (and a vehicle control) for the desired duration (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blotting for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of Tyrphostin 47 on EGFR autophosphorylation in a cellular context.[11][12]

Materials:

-

EGFR-expressing cell line (e.g., A431)[9]

-

Serum-free medium

-

Tyrphostin 47

-

EGF

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[9]

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, loading control like β-actin)[9]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.[12]

-

Pre-treat the cells with different concentrations of Tyrphostin 47 for 1-2 hours.[12]

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.[12]

-

Wash the cells with ice-cold PBS and lyse them.[9]

-

Quantify the protein concentration of the lysates.[9]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

-

Block the membrane for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.[12]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[8]

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR or a housekeeping protein.[8]

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of EGFR phosphorylation.

Conclusion

Tyrphostin 47 is a valuable tool for studying EGFR signaling and holds potential as a scaffold for the development of novel anticancer agents. Its well-defined mechanism of action as a competitive inhibitor of the EGFR kinase makes it a useful probe for dissecting the complexities of EGFR-mediated cellular processes. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of Tyrphostin 47 in their specific systems of interest. As with any inhibitor, careful dose-response studies are crucial to determine the optimal concentrations for achieving the desired biological effect.

References

- 1. Tyrphostin 47 | C10H8N2O2S | CID 667601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. ClinPGx [clinpgx.org]

- 4. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. ovid.com [ovid.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of receptor tyrosine kinase inhibitor A47 on estrogen and growth factor-dependent breast cancer cell proliferation and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Tyrphostin 47 (AG-1478): A Technical Guide to Target Proteins and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 47, also known as AG-1478, is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the tyrphostin family of compounds, it functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the EGFR and subsequent activation of downstream signaling cascades.[4] This targeted inhibition of EGFR signaling has made Tyrphostin 47 a valuable tool in cancer research, particularly in studies involving tumors that overexpress or have mutated forms of the EGFR. This technical guide provides an in-depth overview of the target proteins and signaling pathways modulated by Tyrphostin 47, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Target Proteins and Inhibitory Activity

The primary target of Tyrphostin 47 is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[4] Tyrphostin 47 exhibits high potency and selectivity for EGFR, with reported half-maximal inhibitory concentration (IC50) values in the low nanomolar range in cell-free assays.[1][2][3][5] While its primary affinity is for EGFR, it has also been shown to inhibit other kinases, albeit at significantly higher concentrations.

Quantitative Inhibitory Data

| Target Protein | Assay Type | IC50 Value | Reference(s) |

| Primary Target | |||

| EGFR | Cell-free kinase assay | 3 nM | [1][2][3][5] |

| Secondary Targets | |||

| ErbB2 (HER2) | Cell-free kinase assay | > 100 µM | [3][5] |

| PDGFR | Cell-free kinase assay | > 100 µM | [3][5] |

| Protein Kinase CK2 | Holoenzyme activity assay | 25.9 µM | [6] |

| WNK1 | Non-specific inhibition | - | [5] |

| Phosphatidylinositol 4-kinase IIIα (PI4KA) | In vitro and in-cell assays | - | [1] |

Signaling Pathways Modulated by Tyrphostin 47

By inhibiting EGFR, Tyrphostin 47 effectively downregulates two major downstream signaling pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. Both of these pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[4][7]

EGFR-Mediated Signaling Pathways

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins, which in turn activate downstream signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Tyrphostin 47.

EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the inhibitory effect of Tyrphostin 47 on purified EGFR kinase activity by measuring the amount of ADP produced.

Materials:

-

Purified recombinant EGFR kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Tyrphostin 47 (AG-1478)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of Tyrphostin 47 in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).

-

Add 2 µL of diluted EGFR enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the effect of Tyrphostin 47 on cell viability by quantifying the metabolic activity of cells.

Materials:

-

Cancer cell line of interest (e.g., A431, MDA-MB-231)

-

Complete culture medium

-

Tyrphostin 47 (AG-1478)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

-

Allow cells to attach overnight.

-

Treat cells with a range of concentrations of Tyrphostin 47 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream targets in cells treated with Tyrphostin 47.

Materials:

-

Cancer cell line of interest

-

Tyrphostin 47 (AG-1478)

-

EGF

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-phospho-ERK, anti-total ERK, anti-phospho-Akt, anti-total Akt, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with various concentrations of Tyrphostin 47 for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein.[8]

Conclusion

Tyrphostin 47 (AG-1478) is a well-characterized and highly effective inhibitor of the EGFR tyrosine kinase. Its ability to potently and selectively block EGFR signaling has made it an indispensable tool for investigating the roles of the EGFR pathway in both normal physiology and disease, particularly in the context of cancer. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize Tyrphostin 47 in their studies. Further investigation into its off-target effects, such as the inhibition of PI4KA and WNK1, may reveal novel therapeutic applications for this versatile compound.

References

- 1. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. ADP-Glo™ Lipid Kinase Assay Protocol [promega.kr]

- 6. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

Tyrphostin 47: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and structural properties of Tyrphostin 47 (also known as AG-213 and RG-50864), a potent inhibitor of protein tyrosine kinases. This document details its physicochemical characteristics, mechanism of action, and relevant experimental protocols for its application in research settings.

Chemical Properties and Structure

Tyrphostin 47 is a synthetic compound belonging to the tyrphostin family, a class of molecules designed to inhibit the activity of protein tyrosine kinases by competing with the substrate binding site.[1] Its chemical and physical properties are summarized below.

Physicochemical Data

| Property | Value | Reference(s) |

| IUPAC Name | 2-cyano-3-(3,4-dihydroxyphenyl)-2-propenethioamide | [2] |

| Synonyms | AG-213, RG-50864, α-cyano-3,4-dihydroxythiocinnamamide | [1][2][3] |

| CAS Number | 118409-60-2 | [2][4] |

| Molecular Formula | C₁₀H₈N₂O₂S | [2][3] |

| Molecular Weight | 220.25 g/mol | [2][4] |

| Appearance | Solid powder | [2] |

| Melting Point | 213 °C | [1] |

| Solubility | Soluble in DMSO (up to 75 mM) and Ethanol (up to 75 mM). | [1][5] |

| Purity | >98% | [2] |

Chemical Structure

The structure of Tyrphostin 47 features a 3,4-dihydroxy-substituted phenyl ring attached to a cyano-substituted propenethioamide group. This structure is critical for its biological activity.

-

InChI: InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+[2]

Stability and Storage

For optimal stability, Tyrphostin 47 should be stored under specific conditions. Stock solutions, typically prepared in DMSO, are stable for 1 to 3 months when stored at -20°C. For long-term storage (months to years), it is recommended to keep the solid compound in a dry, dark environment at -20°C.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes. The compound is stable for several weeks at ambient temperature during standard shipping.[2]

Mechanism of Action and Biological Activity

Tyrphostin 47 is a potent inhibitor of several protein tyrosine kinases, with a primary role in blocking signal transduction pathways that are crucial for cell proliferation and survival.[2]

Inhibition of Receptor Tyrosine Kinases

The primary mechanism of action for Tyrphostin 47 is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways.[6] Tyrphostin 47 competitively blocks the substrate-binding site of the EGFR kinase domain, thereby preventing this autophosphorylation and subsequent signal propagation.[1][7]

The inhibitory activity of Tyrphostin 47 is not limited to EGFR. It also demonstrates potent inhibition against other tyrosine kinases. The half-maximal inhibitory concentrations (IC₅₀) for its key targets are summarized in the table below.

| Target Kinase | IC₅₀ Value | Reference(s) |

| EGFR | 2.4 µM | [2] |

| PDGFR (Platelet-Derived Growth Factor Receptor) | 3.5 µM | [2] |

| p210bcr-abl | 5.9 µM | [2] |

| WNK1 | Nonspecific inhibitor | [4] |

Signaling Pathway Inhibition

By inhibiting EGFR, Tyrphostin 47 effectively blocks the downstream signaling pathways responsible for cell growth and proliferation. The following diagram illustrates the point of inhibition within the EGFR signaling cascade.

Experimental Protocols

Tyrphostin 47 is widely used in cell-based assays to investigate the roles of tyrosine kinases in cellular processes. Below are detailed protocols for two common experiments: a cell proliferation assay and a Western blot for protein phosphorylation analysis.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability and proliferation following treatment with Tyrphostin 47.[8][9][10]

Materials:

-

Target cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Tyrphostin 47 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

MTT solvent (e.g., DMSO or acidified isopropanol)[10]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

-

Treatment: Prepare serial dilutions of Tyrphostin 47 in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.1%). Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of Tyrphostin 47. Include vehicle control (DMSO only) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[8]

-

Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm using a microplate reader.[9]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ value.

Western Blot for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of Tyrphostin 47 on ligand-induced EGFR phosphorylation in cultured cells.[5][11]

Materials:

-

Target cell line (e.g., A431, known for high EGFR expression)

-

6-well plates

-

Tyrphostin 47 stock solution (in DMSO)

-

Growth factor ligand (e.g., EGF)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[11]

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., p-Tyr1068), anti-total-EGFR

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.[11]

-

(Optional) Serum-starve the cells for 4-24 hours to reduce basal receptor activity.[11]

-

Pre-treat the cells with various concentrations of Tyrphostin 47 or vehicle control (DMSO) for 1-2 hours.[11]

-

Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.[11]

-

-

Cell Lysis:

-

Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS.[5]

-

Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5]

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification and Sample Preparation:

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]

-

Transfer the separated proteins to a PVDF membrane.[5]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]

-

Incubate the membrane with primary antibodies (anti-p-EGFR and anti-total-EGFR) overnight at 4°C.[12]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Apply chemiluminescent substrate and capture the signal using an imaging system.[12]

-

To ensure equal loading, the membrane can be stripped and re-probed with a loading control antibody.

-

Quantify band intensities to determine the ratio of phosphorylated EGFR to total EGFR.

-

The following diagram outlines the general workflow for a Western blot experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ClinPGx [clinpgx.org]

- 7. Tyrphostins inhibit the epidermal growth factor receptor-mediated breakdown of phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchhub.com [researchhub.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Investigating Scavenger Receptor Activity with Tyrphostin 47: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scavenger receptors (SRs) are a diverse superfamily of cell surface receptors primarily expressed on myeloid cells.[1] They are defined by their ability to bind a wide array of ligands, including modified low-density lipoproteins (LDL), apoptotic cells, and pathogen-associated molecular patterns (PAMPs).[1][2] This broad ligand recognition implicates scavenger receptors in a multitude of physiological and pathological processes, including homeostasis, innate immunity, inflammatory diseases, and atherosclerosis.[1][3] In atherosclerotic lesions, for instance, macrophages expressing scavenger receptors aggressively take up oxidized LDL, leading to the formation of foam cells and the progression of atherosclerosis.[1]

The signaling pathways initiated by scavenger receptor ligand binding are complex and can involve various protein tyrosine kinases (PTKs).[4][5] Tyrphostin 47, a well-characterized PTK inhibitor, has been utilized to investigate the role of tyrosine phosphorylation in scavenger receptor activity.[6][7] This technical guide provides an in-depth overview of the use of Tyrphostin 47 as a tool to study scavenger receptor function, complete with experimental protocols and data presentation formats.

Tyrphostin 47: A Tool for Interrogating Scavenger Receptor Signaling

Tyrphostin 47, also known as AG-213, is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase activity with an IC₅₀ of 2.4 µM.[8] It also demonstrates inhibitory activity against platelet-derived growth factor receptor (PDGFR) and p210bcr-abl kinase.[8] Its mechanism of action involves competing with ATP at the kinase domain, thereby preventing the phosphorylation of tyrosine residues on substrate proteins. Given that scavenger receptor signaling pathways are known to involve tyrosine kinase activity, Tyrphostin 47 serves as a valuable chemical probe to elucidate the role of these kinases in scavenger receptor-mediated cellular events.

Quantitative Data on the Inhibitory Effects of Tyrphostin 47

While specific IC50 values for Tyrphostin 47 against various scavenger receptor subtypes are not extensively documented in publicly available literature, existing research provides a functional concentration for inhibiting scavenger receptor activity. A study on rabbit and human smooth muscle cells demonstrated that Tyrphostin 47 at a concentration of 50 µM effectively blocks the induction of scavenger receptor activity mediated by various growth factors.[7]

The following table summarizes the expected outcomes when using Tyrphostin 47 to inhibit scavenger receptor activity. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

| Parameter | Tyrphostin 47 Treatment | Expected Outcome | Notes |

| Growth Factor-Induced Scavenger Receptor Activity | 50 µM | Significant inhibition of modified LDL uptake | Based on studies in smooth muscle cells.[7] |

| Basal Scavenger Receptor Activity | Variable | Inhibition may be observed depending on the cell type and the contribution of basal tyrosine kinase activity. | Dose-response analysis is recommended. |

| Downstream Signaling (e.g., MAPK phosphorylation) | 10-50 µM | Reduction in phosphorylation of downstream signaling molecules. | The specific kinases affected may vary. |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of Tyrphostin 47 on scavenger receptor activity.

Preparation of Modified Low-Density Lipoprotein (LDL)

The uptake of modified LDL is a hallmark of scavenger receptor activity. Acetylated LDL (acLDL) and oxidized LDL (oxLDL) are commonly used ligands.

a) Preparation of DiI-labeled Oxidized LDL (DiI-oxLDL)

-

Materials: Human LDL, DiI labeling solution, copper sulfate (B86663) (CuSO₄).

-

Procedure:

-

Incubate human LDL with DiI labeling solution according to the manufacturer's protocol to fluorescently label the LDL.

-

Remove unincorporated dye by dialysis.

-

Induce oxidation by incubating the DiI-LDL with CuSO₄ (e.g., 5-10 µM) for 18-24 hours at 37°C.

-

Stop the oxidation reaction by adding EDTA.

-

Confirm oxidation using methods such as measuring thiobarbituric acid reactive substances (TBARS) or by observing the increased electrophoretic mobility on an agarose (B213101) gel.

-

Sterilize the DiI-oxLDL by filtration and store at 4°C.

-

Cell Culture and Treatment

-

Cell Lines: Macrophage cell lines (e.g., RAW 264.7, THP-1) or primary macrophages are commonly used.

-

Procedure:

-

Culture cells to the desired confluency in appropriate media.

-

For experiments involving growth factor induction, serum-starve the cells for 12-24 hours prior to stimulation.

-

Pre-incubate the cells with Tyrphostin 47 (e.g., 10-50 µM) or vehicle control (e.g., DMSO) for 1-2 hours before adding the scavenger receptor ligand or growth factor.

-

If applicable, stimulate the cells with a growth factor known to induce scavenger receptor activity (e.g., PDGF-BB).

-

Add the prepared modified LDL (e.g., DiI-oxLDL at 10 µg/mL) and incubate for the desired time (e.g., 4-6 hours).

-

Measurement of Scavenger Receptor-Mediated Uptake

a) Fluorescence Microscopy

-

Procedure:

-

After incubation with DiI-oxLDL, wash the cells with phosphate-buffered saline (PBS) to remove unbound ligand.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope. The intensity of the red fluorescence within the cells corresponds to the amount of DiI-oxLDL uptake.

-

b) Flow Cytometry

-

Procedure:

-

After incubation with DiI-oxLDL, wash the cells and detach them using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in a suitable buffer for flow cytometry.

-

Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for DiI.

-

The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of DiI-oxLDL uptake.

-

Western Blot Analysis of Signaling Pathways

-

Procedure:

-

After treatment with Tyrphostin 47 and stimulation with a scavenger receptor ligand, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., phospho-p38 MAPK, total p38 MAPK).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the general signaling pathways associated with scavenger receptors and the proposed point of inhibition by Tyrphostin 47.

Caption: General Scavenger Receptor Signaling Pathway and Inhibition by Tyrphostin 47.

Experimental Workflows

The following diagrams outline the workflows for the key experiments described in this guide.

Caption: Workflow for Measuring Scavenger Receptor-Mediated Uptake of Modified LDL.

Caption: Workflow for Western Blot Analysis of Downstream Signaling Pathways.

Conclusion

Tyrphostin 47 is a valuable pharmacological tool for investigating the role of protein tyrosine kinases in scavenger receptor function. By inhibiting tyrosine phosphorylation, researchers can dissect the signaling cascades that lead to scavenger receptor-mediated cellular responses. The experimental protocols and workflows provided in this guide offer a framework for designing and conducting robust studies in this area. While specific quantitative data for Tyrphostin 47's direct interaction with scavenger receptors may be limited, its established efficacy in blocking growth factor-induced scavenger receptor activity provides a strong basis for its use as an inhibitor in functional assays. Further research, including dose-response studies and analysis of specific downstream signaling events, will continue to refine our understanding of the intricate role of scavenger receptors in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Scavenger Receptor Mediated Endocytosis of Silver Nanoparticles into J774A.1 Macrophages is Heterogeneous - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ahajournals.org [ahajournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Oxidized LDL triggers changes in oxidative stress and inflammatory biomarkers in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling pathways required for macrophage scavenger receptor-mediated phagocytosis: analysis by scanning cytometry [dash.harvard.edu]

- 8. Platelet-derived growth factor induces c-fms and scavenger receptor genes in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin 47 (AG1478): A Modulator of Chloride Secretion via EGFR Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Tyrphostin 47, also known as AG1478, on chloride secretion in epithelial cells. Tyrphostin 47 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] This document details the underlying signaling pathways, summarizes key quantitative data from relevant studies, provides detailed experimental protocols for assessing its effects, and presents visual diagrams to elucidate the mechanisms of action.

Introduction: EGFR Signaling and Chloride Secretion

Epithelial chloride secretion is a fundamental physiological process critical for fluid and electrolyte balance across mucosal surfaces, including in the intestine and airways. This process is primarily mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and other chloride channels. Dysregulation of chloride secretion is a hallmark of several diseases, most notably cystic fibrosis and secretory diarrheas.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Recent evidence has implicated EGFR signaling as a significant modulator of ion transport and, specifically, chloride secretion in epithelial cells.

Tyrphostin 47: A Tool to Probe EGFR's Role in Chloride Transport

Tyrphostin 47 (AG1478) is a highly selective inhibitor of the EGFR tyrosine kinase, with an IC50 in the low nanomolar range.[1] By blocking the autophosphorylation of the EGFR, Tyrphostin 47 prevents the activation of downstream signaling cascades. This specificity makes it an invaluable pharmacological tool for investigating the precise role of EGFR in various cellular processes, including the regulation of chloride secretion.

Effects of Tyrphostin 47 on Chloride Secretion

Research has demonstrated that EGFR signaling can influence chloride secretion. One key study revealed that Growth Hormone (GH) inhibits carbachol (B1668302) (CCh)-induced chloride secretion in the human colonic epithelial cell line, T84. This inhibition is mediated through a Janus kinase 2 (JAK2)-dependent transactivation of the EGFR.

Crucially, the application of Tyrphostin 47 (AG1478) was shown to prevent the GH-induced activation of the EGFR and, consequently, reverse the inhibitory effect of GH on chloride secretion.[2] This finding directly implicates the EGFR signaling pathway as a negative regulator of calcium-dependent chloride secretion in these cells. The inhibitory pathway involves the recruitment of the extracellular signal-regulated kinase (ERK1/2).[2]

Quantitative Data on Tyrphostin 47's Effects

The following table summarizes the key findings on the effect of Tyrphostin 47 on agonist-induced chloride secretion in T84 cells. The data is based on the findings of Cheng et al. (2003), where Tyrphostin 47 reversed the inhibitory effect of Growth Hormone on carbachol-stimulated short-circuit current (Isc), a measure of chloride secretion.

| Experimental Condition | Agonist(s) | Inhibitor(s) | Change in Short-Circuit Current (ΔIsc in µA/cm²) | Effect of Tyrphostin 47 |

| Control | Carbachol (100 µM) | - | Baseline Increase | N/A |

| GH Inhibition | GH (10 nmol/L) + Carbachol (100 µM) | - | Inhibited Increase | N/A |

| Tyrphostin 47 Reversal | GH (10 nmol/L) + Carbachol (100 µM) | Tyrphostin 47 (AG1478) | Reversed Inhibition | Prevents the inhibitory effect of GH on CCh-induced chloride secretion |

Note: Specific quantitative values for the reversal by Tyrphostin 47 were not available in the accessed literature. The table reflects the qualitative findings of the key study.

Experimental Protocols

The following section details the methodologies for assessing the effects of Tyrphostin 47 on chloride secretion in epithelial cells.

Cell Culture

T84 human colonic adenocarcinoma cells are a well-established model for studying epithelial chloride secretion.

-

Growth Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 and 95% air.

-

Plating for Experiments: For Ussing chamber studies, T84 cells are seeded onto permeable supports (e.g., Snapwell™ inserts) and allowed to grow until a confluent monolayer with high transepithelial resistance (TER > 1000 Ω·cm²) is formed, typically over 10-14 days.

Measurement of Chloride Secretion using Ussing Chambers

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[3][4]

-

Apparatus: An Ussing chamber system equipped with voltage-clamp capabilities and Ag/AgCl electrodes.

-

Buffer: Krebs-bicarbonate Ringer solution (in mM: 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 0.4 KH2PO4, and 10 glucose), maintained at 37°C and gassed with 95% O2-5% CO2 to maintain pH 7.4.

-

Procedure:

-

Mount the permeable support with the confluent T84 cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

-

Equilibrate the tissue with the buffer for 20-30 minutes.

-

Measure the transepithelial potential difference (Vt) and clamp it to 0 mV. The current required to maintain this clamp is the short-circuit current (Isc), which reflects the net ion transport.

-

Record a stable baseline Isc.

-

Pre-treat the cells with Tyrphostin 47 (AG1478) on the basolateral side for a specified duration (e.g., 30 minutes).

-

Add the inhibitory agent (e.g., Growth Hormone) to the basolateral side.

-

Stimulate chloride secretion by adding an agonist (e.g., carbachol) to the basolateral side.

-

Continuously record the change in Isc. The peak increase in Isc after agonist addition is indicative of the rate of chloride secretion.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of GH-Induced Inhibition of Chloride Secretion

Caption: GH inhibits CCh-stimulated Cl- secretion via JAK2-mediated EGFR transactivation and subsequent ERK1/2 activation. Tyrphostin 47 blocks this pathway at the EGFR.

Experimental Workflow for Assessing Tyrphostin 47 Effects

Caption: A stepwise workflow for measuring the effect of Tyrphostin 47 on chloride secretion using an Ussing chamber.

Conclusion and Future Directions

Tyrphostin 47 serves as a critical tool for elucidating the role of EGFR in regulating epithelial chloride secretion. The available evidence strongly suggests that EGFR activation can exert an inhibitory effect on calcium-mediated chloride transport. This positions EGFR as a potential therapeutic target for modulating chloride secretion in diseases characterized by excessive fluid loss.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which the EGFR-ERK pathway inhibits chloride channels.

-

Investigating the effects of Tyrphostin 47 and other EGFR inhibitors on chloride secretion in in vivo models of diarrheal diseases.

-

Exploring the potential for repurposing existing EGFR inhibitors for the treatment of secretory diarrheas.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the intersection of EGFR signaling and epithelial ion transport. The methodologies and pathways described herein are essential for advancing our understanding and developing novel therapeutic strategies for a range of debilitating diseases.

References

- 1. Methods for stable recording of short-circuit current in a Na+-transporting epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physiologicinstruments.com [physiologicinstruments.com]

- 3. physiologicinstruments.com [physiologicinstruments.com]

- 4. A Technique of Measurement of Gastrointestinal Luminal Nutrient Sensing and These Absorptions: Ussing Chamber (Short-Circuit Current) Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tyrphostin AG 1024 in the Interrogation of Insulin-Like Growth Factor Receptor Signaling

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Tyrphostin AG 1024, a key small molecule inhibitor used in the study of Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling. This document details its mechanism of action, specificity, and its application in various experimental protocols, offering a valuable resource for scientists in academic research and the pharmaceutical industry.

Introduction to Tyrphostin AG 1024

Tyrphostin AG 1024, also known as AG 1024, is a synthetic protein tyrosine kinase inhibitor.[1] It functions as a reversible and competitive inhibitor of the IGF-1R, making it a critical tool for dissecting the physiological and pathological roles of the IGF-1R signaling pathway.[2] The IGF-1R is a transmembrane receptor tyrosine kinase that, upon activation by its ligands IGF-1 and IGF-2, plays a crucial role in cell growth, proliferation, differentiation, and survival.[3] Dysregulation of the IGF-1R signaling cascade is implicated in the pathogenesis of various cancers.[3]

Mechanism of Action and Specificity

Tyrphostin AG 1024 exerts its inhibitory effect by targeting the ATP-binding site within the tyrosine kinase domain of the IGF-1R. This prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[1] While it is a potent inhibitor of IGF-1R, it also exhibits some activity against the highly homologous insulin (B600854) receptor (IR), though with a significantly lower affinity. This degree of selectivity allows for its use in distinguishing between IGF-1R and IR-mediated signaling events under controlled experimental conditions.[4]

Quantitative Inhibition Data

The inhibitory potency of Tyrphostin AG 1024 against IGF-1R and its selectivity over the Insulin Receptor (IR) have been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are a key measure of its efficacy.

| Target | Assay Type | Cell Line/System | IC50 Value (μM) | Reference |

| IGF-1R | Autophosphorylation | NIH-3T3 fibroblasts | 7 | [2][4] |

| Insulin Receptor (IR) | Autophosphorylation | NIH-3T3 fibroblasts | 57 | [2][4] |

| IGF-1R | Tyrosine Kinase Activity (exogenous substrate) | - | 18 | [4] |

| Insulin Receptor (IR) | Tyrosine Kinase Activity (exogenous substrate) | - | 80 | [4] |

| Melanoma Cells | Cell Proliferation (serum-free) | - | <0.05 | [4] |

Impact on Downstream Signaling Pathways

By inhibiting IGF-1R autophosphorylation, Tyrphostin AG 1024 effectively blocks the recruitment and activation of downstream signaling molecules. The two primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway. Inhibition of these pathways by AG 1024 leads to decreased cell proliferation and induction of apoptosis.[4] Specifically, treatment with AG 1024 has been shown to down-regulate the expression of phospho-Akt and Bcl-2, while up-regulating the expression of Bax, p53, and p21.[4]

Experimental Protocols

The following are detailed protocols for key experiments utilizing Tyrphostin AG 1024 to study IGF-1R signaling.

Cell Culture and Treatment

-

Cell Line Maintenance: Culture the desired cell line (e.g., MCF-7, NIH-3T3 overexpressing IGF-1R) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) at a density that ensures they are in the logarithmic growth phase during the experiment. Allow cells to adhere for 24 hours.

-

Preparation of Tyrphostin AG 1024 Stock Solution: Prepare a stock solution of Tyrphostin AG 1024 in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Treatment: On the day of the experiment, dilute the Tyrphostin AG 1024 stock solution in serum-free or low-serum medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing Tyrphostin AG 1024 or a vehicle control (DMSO). Incubate for the desired time period (e.g., 1-24 hours) depending on the assay. For stimulation experiments, add IGF-1 (e.g., 10 nM) for a short period (e.g., 10 minutes) before cell lysis.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of Tyrphostin AG 1024 as described in section 5.1. Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.